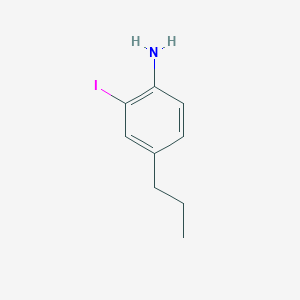

2-Iodo-4-propylaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-iodo-4-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEWTHJIDLKRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422022-29-4 | |

| Record name | 2-iodo-4-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 4 Propylaniline

Precursor-Based Approaches to Iodoaniline Scaffolds

The construction of the iodoaniline core is a fundamental step. Chemists have developed several reliable methods, including those that build the molecule from a carboxylated precursor and those that directly halogenate an existing aniline (B41778) ring.

Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for producing aryl halides from aromatic carboxylic acids. acs.org This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and installing a halogen atom in its place. acs.org This strategy is particularly useful as it can provide regioisomers that are difficult to obtain through direct electrophilic aromatic substitution. acs.org

Historically, the Hunsdiecker reaction was a key method for decarboxylative halogenation, but it was often ineffective for electron-rich aromatic acids, which would undergo electrophilic halogenation instead of decarboxylation. nih.gov Modern advancements have led to the development of transition-metal-free decarboxylative iodination methods. For instance, a low-cost and scalable procedure using readily available benzoic acids and molecular iodine (I₂) has been reported. nih.gov Arylcarboxylic acids are recognized as valuable and stable starting materials for such transformations. bl.uk The synthesis can proceed through the decarboxylation of an appropriate aminobenzoic acid precursor, which serves as a reliable route to the corresponding iodoaniline.

Direct electrophilic iodination of anilines is a common and historically significant method for creating iodoaniline scaffolds. thieme-connect.com Due to the low reactivity of molecular iodine in electrophilic substitution, these reactions often require an activating agent, such as an oxidizing agent or a Lewis acid, to generate a more potent iodinating species (I⁺). asianpubs.orgresearchgate.net A wide array of iodinating reagents have been developed over the years to address this challenge. researchgate.net

The primary challenge in the direct halogenation of anilines is controlling the regioselectivity. The powerful activating and ortho-, para-directing nature of the amino group often leads to a mixture of products, with the para-substituted isomer typically dominating. thieme-connect.comthieme-connect.com Over-halogenation resulting in di- or tri-iodinated products can also be a significant issue due to the high reactivity of the aniline ring. beilstein-journals.org

Several reagents and systems have been employed for the direct iodination of anilines, each with varying degrees of success in terms of yield and regioselectivity.

Interactive Table 1: Reagents for Direct Iodination of Anilines

| Reagent/System | Solvent | General Outcome/Selectivity | Citation |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Polar (e.g., DMSO) | Predominantly para-iodination (>99%) | thieme-connect.com, thieme-connect.com |

| N-Iodosuccinimide (NIS) / Acetic Acid (AcOH) | Non-polar (e.g., Benzene) | Preferential ortho-iodination | thieme-connect.com, thieme-connect.com |

| Molecular Iodine (I₂) / 1-Butyl-3-methylimidazolium hydrogen sulphate | Acetonitrile | Regioselective, mild conditions | asianpubs.org |

| Iodine Monochloride (ICl) | Acetic Acid | Effective for iodination, often used with a base like sodium acetate (B1210297) | prepchem.com, prepchem.com |

| {[K·18-C-6]ICl₂}n | Dichloromethane (B109758) | Controlled mono-iodination of anilines | rsc.org |

| N-Iodosuccinimide (NIS) | Solid-state grinding | High yields, short reaction times | researchgate.net |

Regioselective Synthesis of 2-Iodo-4-propylaniline

Achieving the specific 2-iodo-4-propyl substitution pattern requires precise control over the regiochemistry of the iodination step. Given that the starting material would logically be 4-propylaniline (B1194406), the challenge lies in directing the iodine atom to the ortho position relative to the amino group, a position that is sterically more hindered and electronically less favored than the open para position (which is already occupied by the propyl group).

A significant breakthrough in controlling the regioselectivity of aniline iodination involves a "regioswitchable" method using N-Iodosuccinimide (NIS). thieme-connect.comthieme-connect.com Research has demonstrated that the solvent plays a critical role in determining the reaction's outcome. When the iodination of anilines with NIS is conducted in polar solvents like DMSO, the reaction overwhelmingly yields the para-iodinated product. thieme-connect.comthieme-connect.com However, by switching to a less polar solvent such as benzene, in the presence of acetic acid, the selectivity dramatically inverts to favor the formation of the ortho-isomer. thieme-connect.comthieme-connect.com

This solvent-dependent regiochemical switch provides a direct and effective strategy for the synthesis of this compound from 4-propylaniline. By employing NIS as the iodinating agent in a non-polar solvent system with an acid additive, the iodine can be selectively directed to the C-2 position.

Interactive Table 2: Solvent Effect on Regioselective Iodination of Anilines with NIS

| Substrate | Conditions | ortho:para Ratio | Conversion | Citation |

|---|---|---|---|---|

| Aniline | NIS, DMSO, 25°C, 2h | 1:99 | >90% | thieme-connect.com |

| Aniline | NIS, AcOH, Benzene, 50°C, 4h | 99:1 | >90% | thieme-connect.com |

| 2,3-Dichloroaniline | NIS, DMSO, 25°C, 2h | 1:99 (C4 vs C6) | >90% | thieme-connect.com |

| 2,3-Dichloroaniline | NIS, AcOH, Benzene, 50°C, 4h | 99:1 (C6 vs C4) | >90% | thieme-connect.com |

This data illustrates the principle that can be applied to 4-propylaniline to achieve the desired 2-iodo isomer.

Another approach to regioselectivity involves the use of specific silver salts. For instance, the iodination of 3,5-dichloroaniline (B42879) with AgSbF₆/I₂ has been shown to preferentially yield the ortho-iodinated product. nih.gov While not directly involving 4-propylaniline, this demonstrates that the choice of activating metal salt can strongly influence the site of iodination. nih.gov

Application of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemijournal.com These principles are highly relevant to the synthesis of this compound.

The choice of solvent is a key aspect of green chemistry. Many traditional iodination reactions have been performed in chlorinated solvents like dichloromethane and chloroform, which are now recognized as environmentally problematic. acsgcipr.org A major goal is to replace these with more sustainable alternatives.

Water is an ideal green solvent for chemical reactions, and several modern iodination methodologies have been developed to be performed in aqueous media. acsgcipr.orgeurekaselect.comscispace.com For example, using reagents like KI/K₂FeO₄ in water provides an environmentally benign route for iodination. researchgate.net The use of polyethylene (B3416737) glycol (PEG) has also been explored as a greener solvent medium for the iodination of arenes. researchgate.net Furthermore, solvent-free reaction conditions, often facilitated by mechanical grinding, represent another significant green approach. beilstein-journals.orgmdpi.comnih.gov This method can lead to high yields in very short reaction times, generating minimal waste. researchgate.netnih.gov

Interactive Table 3: Comparison of Conventional and Green Solvents for Halogenation

| Solvent Type | Examples | Environmental/Safety Concerns | Green Alternative Examples | Citation |

|---|---|---|---|---|

| Chlorinated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Toxic, environmental persistence | Water, Polyethylene Glycol (PEG) | acsgcipr.org, researchgate.net |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High boiling point, toxicity concerns | Ionic Liquids, PEG | asianpubs.org, beilstein-journals.org |

| Aromatic | Benzene, Toluene (B28343) | Carcinogenic (Benzene), volatile organic compounds (VOCs) | Water, Solvent-free (Grinding) | beilstein-journals.org, eurekaselect.com |

| Acidic | Glacial Acetic Acid | Corrosive, can be a waste product | Aqueous systems, reusable catalysts | imist.ma |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency, which enhances atom economy. sci-hub.st In the context of synthesizing this compound, catalytic methods can be applied to both the iodination step and the formation of the aniline precursor.

Various metal-catalyzed and organocatalytic systems have been developed for the halogenation of aromatic compounds. researchgate.net For instance, copper(II) nitrate (B79036) has been used to catalyze the aerobic oxyiodination of phenols in water, using molecular oxygen as the ultimate oxidant, which represents a highly atom-economical process. researchgate.net Other metal catalysts, including those based on gold(I), iron(III), and palladium, have been shown to efficiently activate iodinating agents like NIS for the iodination of electron-rich arenes. organic-chemistry.org Palladium catalysts are also instrumental in precursor synthesis, such as in the Larock indole (B1671886) synthesis which starts from o-iodoanilines. chim.itub.edu

Organocatalysis offers a metal-free alternative. Thiourea and disulfide derivatives have been used to catalyze the iodination of activated aromatic compounds with reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), proceeding under mild conditions. organic-chemistry.org These catalytic approaches avoid the use of stoichiometric and often toxic reagents, reduce energy consumption, and lead to cleaner reaction profiles with less waste.

Flow Chemistry and Mechanochemical Methodologies

The synthesis of substituted anilines, such as this compound, is increasingly benefiting from the adoption of flow chemistry and mechanochemical techniques. These approaches can lead to improved reaction control, enhanced safety, and often, higher yields and purity compared to conventional batch methods. While direct synthesis of this compound using these specific methods is not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established procedures for the iodination of analogous aniline derivatives.

Flow Chemistry Approaches

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers precise control over reaction parameters like temperature, pressure, and residence time. mt.comnjbio.com This high degree of control is particularly advantageous for exothermic and rapid reactions, such as electrophilic aromatic iodination. mt.comrsc.org

A potential flow synthesis of this compound would likely involve the continuous introduction of a 4-propylaniline solution and an iodinating agent into a microreactor or a packed-bed reactor. The use of a flow system allows for rapid mixing and superior heat transfer, minimizing the formation of byproducts that can arise from localized temperature fluctuations in batch reactors. mt.comnjbio.com

Researchers at the University of Orleans have demonstrated a two-stage continuous flow-through process for the iodination of indoles and related heterocycles, followed by BOC protection. mdpi.com This approach resulted in favorable yields and purities with significantly shorter reaction times compared to batch conditions. mdpi.com A similar strategy could be envisioned for the ortho-iodination of 4-propylaniline.

For instance, a solution of 4-propylaniline in a suitable solvent could be mixed in a T-mixer with a stream of an iodinating reagent, such as iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in an appropriate solvent. The reaction mixture would then pass through a heated or cooled coil reactor to control the reaction temperature precisely before the product stream is collected. In-line purification techniques, such as liquid-liquid extraction or passing through a scavenger resin, could be integrated to afford a clean product stream. researchgate.net

Table 1: Exemplary Flow Iodination of Aromatic Compounds

| Substrate | Iodinating Agent | Reactor Type | Residence Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole | I₂ | PTFE Tubing | 1 min | Room Temp. | Good | rsc.org |

Mechanochemical Methodologies

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent (liquid-assisted grinding). beilstein-journals.orgniscpr.res.in This solvent-free or low-solvent approach is inherently green and can provide access to different reaction pathways and product selectivities compared to solution-based chemistry. beilstein-journals.org

The mechanochemical synthesis of this compound could be achieved by milling 4-propylaniline with a solid iodinating agent. A study on the mechanochemical halogenation of electron-rich arenes reported the successful mono- or di-bromination of various anilines using N-Bromosuccinimide (NBS) in a ball mill with reaction times of around 2 hours, yielding products in the 70-98% range. beilstein-journals.org Similarly, the use of N-Iodosuccinimide (NIS) led to near-quantitative yields for aryl iodination. beilstein-journals.org Another report demonstrated the metal-free oxidative iodination of electron-rich aromatic rings using molecular iodine and Oxone under ball-milling conditions. beilstein-journals.org

More advanced mechanochemical methods include the use of catalysts. For instance, an iridium-catalyzed ortho-C–H iodination of benzamides using NIS has been successfully performed under mechanochemical conditions, offering similar or even higher yields and selectivities compared to solution-based methods while minimizing the use of solvents. acs.org

A plausible mechanochemical procedure for this compound would involve charging a milling jar with 4-propylaniline, an iodinating agent like NIS or a combination of iodine and an oxidant (e.g., Oxone), and potentially a catalytic amount of a transition metal complex. The mixture would be milled at a specific frequency for a set duration. The solid product would then be extracted and purified.

Table 2: Exemplary Mechanochemical Halogenation of Aromatic Compounds

| Substrate | Halogenating Agent | Catalyst/Additive | Milling Time | Yield | Reference |

|---|---|---|---|---|---|

| Electron-rich Arenes | NIS | None | ~2 h | Near quantitative | beilstein-journals.org |

| Electron-rich Arenes | I₂ / Oxone | None | N/A | N/A | beilstein-journals.org |

| N-tert-butylbenzamide | NIS | [Cp*Ir(H₂O)₃]SO₄ / PivOH | 4 h | High | acs.org |

These advanced synthetic methodologies, while not yet explicitly reported for this compound, offer promising and potentially superior alternatives to traditional synthetic routes, aligning with the principles of green and sustainable chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-propylaniline |

| Iodine monochloride (ICl) |

| N-Iodosuccinimide (NIS) |

| N-Bromosuccinimide (NBS) |

| Oxone |

| [Cp*Ir(H₂O)₃]SO₄ |

| Pivolic Acid (PivOH) |

| N-tert-butylbenzamide |

| Indole |

| 1,3-Dimethoxybenzene |

| o-Iodoaniline |

Reactivity and Advanced Organic Transformations of 2 Iodo 4 Propylaniline

Carbon-Carbon Bond Forming Reactions

The presence of the iodo group on the aromatic ring of 2-iodo-4-propylaniline provides a reactive handle for numerous carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners. This compound is an excellent candidate for these transformations, readily participating in reactions catalyzed by transition metals like palladium and copper.

Palladium catalysts are exceptionally effective in promoting the coupling of aryl halides with a wide range of organic partners. The high reactivity of the carbon-iodine bond in this compound makes it a prime substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the amino group in the ortho position can influence the reaction's efficiency and may require specific ligand selection to achieve high yields.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound This table presents a hypothetical, yet chemically plausible, reaction based on established Suzuki-Miyaura coupling principles for similar substrates.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Amino-5-propylbiphenyl |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction is a powerful tool for the arylation of olefins. In the context of this compound, it could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst (such as palladium acetate) and a base (like triethylamine) to introduce the 4-propylanilino group onto the double bond. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.

Table 2: Representative Heck Reaction with this compound This table illustrates a potential Heck reaction based on general principles for aryl iodides.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(4-Propylphenylamino)stilbene |

C-H Alkylation represents a modern and efficient strategy for forming C-C bonds by directly functionalizing a carbon-hydrogen bond. Palladium-catalyzed C-H alkylation of arenes with alkyl halides can be achieved, often using directing groups to control regioselectivity. The amino group of this compound could potentially serve as a directing group, facilitating the alkylation at a specific C-H bond, although this is more commonly seen in the absence of a highly reactive C-I bond. A more relevant transformation for this substrate would be a reductive Heck-type reaction or coupling with alkylboron reagents.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, are classical methods for forming aryl-aryl or aryl-heteroatom bonds. The Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of copper. While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have introduced milder protocols. For this compound, a copper-catalyzed reaction could be used for C-N or C-O bond formation, but it is also applicable for creating C-C bonds, for instance, in the synthesis of biaryls by coupling two molecules of the aryl halide.

Organozinc reagents are valuable nucleophiles in cross-coupling reactions due to their high functional group tolerance and moderate reactivity. The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. This reaction is highly versatile, allowing for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. To utilize this compound in a Negishi coupling, it could be reacted with a pre-formed organozinc reagent (e.g., phenylzinc chloride) or the organozinc reagent could be formed in situ from an organic halide and activated zinc. The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination.

Table 3: Exemplary Negishi Coupling Involving this compound This table depicts a feasible Negishi coupling reaction based on its known scope.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Amino-5-propylbiphenyl |

Beyond cross-coupling methodologies, this compound can undergo other forms of alkylation and arylation. The amino group itself can be alkylated or arylated, but C-C bond formation is the focus here. Direct arylation can be achieved through palladium-catalyzed C-H activation of a suitable coupling partner, where this compound serves as the aryl source. Similarly, alkyl groups can be introduced through various coupling protocols, including those that utilize alkyl Grignard reagents (Kumada coupling) or alkylboranes (Suzuki coupling).

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as a C1 source. Palladium-catalyzed carbonylation of aryl halides like this compound is a well-established method for synthesizing carboxylic acid derivatives such as esters, amides, and aldehydes. For example, reacting this compound with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base would yield the corresponding benzoate (B1203000) ester. Similarly, using an amine instead of an alcohol would produce a benzamide. These reactions provide a direct route to valuable functionalized aromatic compounds.

Cross-Coupling Methodologies

Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, utilizing a palladium-catalyzed cross-coupling reaction between aryl halides and amines. wikipedia.orgrug.nl this compound, with its reactive carbon-iodine bond, is a prime substrate for such transformations. This reaction allows for the facile synthesis of a diverse range of N-aryl compounds, which are prevalent in pharmaceuticals and materials science. rug.nlacsgcipr.org

The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org The choice of catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. For aryl iodides, a variety of palladium sources and phosphine (B1218219) ligands have proven effective.

Key components in the Buchwald-Hartwig amination of substrates like this compound include:

Palladium Precatalyst: Palladium(II) acetate (B1210297) (Pd(OAc)2) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

Ligand: Sterically hindered biaryl phosphine ligands, such as X-Phos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps, improving reaction rates and yields. beilstein-journals.org Bidentate phosphine ligands like BINAP and DPPF have also been shown to be effective, particularly in preventing the formation of inactive palladium dimers. wikipedia.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Potassium tert-butoxide (KOt-Bu) is frequently used for this purpose. beilstein-journals.org

Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.

The reaction's utility lies in its tolerance for a wide array of functional groups on both the amine and the aryl halide partner, enabling the synthesis of complex molecular architectures. acsgcipr.org By coupling this compound with various primary or secondary amines, a library of N-substituted 4-propylanilines can be generated.

Table 1: Typical Reaction Components for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or Secondary Amines | Nucleophilic partner |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Forms the active Pd(0) catalyst |

| Ligand | X-Phos, BINAP, DPPF | Stabilizes catalyst, promotes reaction steps |

| Base | Potassium tert-butoxide (KOt-Bu) | Deprotonates the amine |

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic iodo-substituted carbon, makes it a valuable precursor for synthesizing nitrogen-containing heterocyclic compounds through cyclization and annulation reactions. rsc.org These intramolecular reactions lead to the formation of fused ring systems that are common motifs in biologically active molecules.

While direct cyclization might be challenging, the aniline (B41778) nitrogen can be readily functionalized to introduce a tethered reactive group. This modified intermediate can then undergo an intramolecular reaction involving the C-I bond to form a new ring. A prominent strategy involves an initial N-alkynylation of the aniline. The resulting N-aryl-2-alkynylaniline can then undergo a cyclization process. researchgate.net

One effective method is an iodocyclization-protodeiodination sequence. Molecular iodine can catalyze the cyclization of 2-alkynylanilines to form indole (B1671886) derivatives. researchgate.net In the context of this compound, the strategy would involve a transition-metal-catalyzed intramolecular reaction, such as a Heck or Sonogashira type cyclization, where the aryl iodide couples with the tethered unsaturated moiety.

For example, N-acylation of this compound with a molecule containing a terminal alkyne or alkene, followed by a palladium-catalyzed intramolecular coupling, can lead to the formation of various heterocyclic structures. The regioselectivity of the ring closure is dictated by the length and nature of the tether connecting the amino group and the unsaturated system.

Table 2: Potential Heterocyclic Synthesis from this compound Derivatives

| Precursor Derivative (from this compound) | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| N-(2-propynyl)-2-iodo-4-propylaniline | Intramolecular Sonogashira Coupling | Substituted Indole |

| N-allyl-2-iodo-4-propylaniline | Intramolecular Heck Reaction | Substituted Indoline/Dihydroquinoline |

Functional Group Interconversions Involving the Aromatic C-I Bond

The reactivity of the aromatic ring in this compound is significantly influenced by its three substituents: the amino group, the iodo group, and the propyl group.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the iodo group is generally challenging. SNAr reactions typically require the aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. researchgate.net In this compound, the amino group is a powerful electron-donating group, and the propyl group is weakly electron-donating, making the ring electron-rich and thus highly deactivated towards nucleophilic attack. Consequently, forcing conditions or transition-metal catalysis (as seen in coupling reactions) would be necessary to achieve substitution of the iodide by a nucleophile.

Electrophilic Aromatic Substitution (EAS): In contrast, the electron-rich nature of the ring makes it highly susceptible to electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the existing substituents.

Amino Group (-NH₂): A strongly activating, ortho, para-director.

Propyl Group (-CH₂CH₂CH₃): A weakly activating, ortho, para-director.

Iodo Group (-I): A weakly deactivating, ortho, para-director.

The powerfully activating amino group dominates the directing effects. It strongly directs incoming electrophiles to the positions ortho and para to it. The para position is blocked by the propyl group. The ortho position (C6) is sterically unhindered. The other ortho position (C2) is occupied by the iodo group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group. The position C3 is ortho to the iodo group and meta to the amino group, while C5 is ortho to the propyl group and meta to the amino group. The strongest activation is from the amino group, directing to C6 and C2 (blocked). The next most likely positions are those activated by the other groups and not strongly deactivated. The C5 position is ortho to the propyl group and meta to the iodo group, making it a favorable site for substitution. The C3 position is ortho to the iodo group but meta to the strongly activating amino group, making it less favorable. Thus, electrophilic substitution is predicted to occur predominantly at the C5 and C6 positions.

The carbon-iodine bond can be selectively removed through reductive deiodination (or hydrodeiodination) to yield 4-propylaniline (B1194406). This transformation is useful for removing the iodo group after it has served its purpose as a handle for other reactions (e.g., cross-coupling).

Several methods are effective for this purpose:

Catalytic Hydrogenation: This is a common and clean method involving the reaction of the substrate with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C). An acid scavenger, such as a base, is often added to neutralize the hydrogen iodide (HI) formed during the reaction.

Other Reducing Agents: Various other reducing systems can be employed, such as zinc dust in acetic acid or transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst.

This reaction proceeds cleanly and in high yield, providing a straightforward route to 4-propylaniline from its 2-iodo derivative.

Regioselectivity and Stereocontrol in this compound Transformations

Regioselectivity: Control of regioselectivity is a critical aspect of the synthetic transformations of this compound.

Reactions at the C-I Bond: Transformations such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling are inherently regioselective, occurring exclusively at the carbon atom bearing the iodo group. The distinct reactivity of the C-I bond compared to the C-H bonds on the aromatic ring ensures that these reactions proceed at the desired location.

Reactions on the Aromatic Ring: For electrophilic aromatic substitution reactions, regioselectivity is governed by the interplay of the directing effects of the substituents, as detailed in section 2.3.1. The activating and ortho, para-directing amino group exerts the most significant influence, primarily directing incoming electrophiles to the C6 position. The C5 position is a secondary, but viable, site for substitution due to activation from the propyl group.

Stereocontrol: For the reactions discussed that directly involve the aromatic ring of this compound, stereocontrol is generally not a factor as the substrate is achiral and the aromatic ring is planar. However, stereocontrol becomes a crucial consideration under the following circumstances:

Introduction of a New Stereocenter: If a reaction introduces a new chiral center onto a substituent (for example, in the side chain of a coupling partner), diastereoselectivity may be observed.

Use of Chiral Catalysts: In reactions like asymmetric hydrogenation or certain cross-coupling reactions employing chiral ligands, it is possible to generate products with high enantiomeric excess if a prochiral substrate is used or if the reaction creates a center of atropisomerism.

Mechanistic Investigations of 2 Iodo 4 Propylaniline Reactions

Radical Reaction Pathways and Intermediate Species

Radical reactions offer a powerful avenue for C-C and C-heteroatom bond formation, often proceeding under mild conditions. In the context of 2-Iodo-4-propylaniline, radical pathways are typically initiated by the homolytic cleavage of the C–I bond, which is the weakest bond in the molecule. This cleavage can be induced by heat, light (photolysis), or a radical initiator, generating a highly reactive 4-propyl-2-aminophenyl radical. nih.govlibretexts.orglibretexts.org

The general mechanism for radical reactions involves three key stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the formation of the initial radical species. For this compound, this can occur via direct homolysis or through interaction with a radical initiator (In•).

Ar-I + In• → Ar• + In-I

Ar-I --(hv or Δ)--> Ar• + I• (where Ar = 4-propyl-2-aminophenyl)

Propagation: The aryl radical (Ar•) generated is a key intermediate species that can participate in a variety of subsequent reactions. These steps propagate the radical chain. libretexts.org

Atom Abstraction: The aryl radical can abstract an atom (e.g., a hydrogen atom from a solvent or another reagent) to form 4-propylaniline (B1194406).

Addition to π-systems: The radical can add to alkenes or alkynes, creating a new carbon-centered radical which can undergo further reactions, leading to complex molecule synthesis. libretexts.org

Iodine Atom Transfer: The aryl radical can abstract an iodine atom from another molecule, a process guided by bond dissociation energies. nih.gov

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com This is a crucial step that concludes the radical chain reaction.

Recent methodologies for aryl radical generation often employ photoredox catalysis or transition-metal-induced single-electron transfer (SET) processes, which can offer milder conditions and greater control over the reactivity of the generated radicals. nih.govresearchgate.net Diaryliodonium salts, which can be derived from iodoarenes, are also effective precursors for generating aryl radicals under photocatalyst-free, light-driven conditions. nih.govchemrxiv.orgchemrxiv.org

Organometallic Catalytic Cycles (e.g., Pd(II)/Pd(0), Ir(I)/Ir(III), Cu-mediated)

Organometallic catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions. This compound, as an aryl iodide, is an excellent substrate for these transformations.

Pd(II)/Pd(0) Catalytic Cycles: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for forming new carbon-carbon bonds. nih.govacs.org These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle. mdpi.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a square planar Pd(II) species. mdpi.com

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck):

In a Suzuki coupling, a boronic acid (R-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The organoboron reagent transfers its organic group (R) to the palladium center, displacing the iodide. youtube.com

In a Heck coupling, an alkene coordinates to the Pd(II) center, followed by migratory insertion of the aryl group into the C=C bond.

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-R), which regenerates the catalytically active Pd(0) species, allowing the cycle to continue. youtube.com

Ir(I)/Ir(III) Catalytic Cycles: Iridium complexes are also capable of catalyzing reactions with aryl iodides. The mechanism often involves an Ir(I)/Ir(III) cycle. A key step is the oxidative addition of the aryl iodide to an Ir(I) center, forming an Ir(III) intermediate. acs.org Subsequent steps, such as insertion or reaction with a nucleophile, followed by reductive elimination, yield the product and regenerate the Ir(I) catalyst. These catalysts have been explored for various transformations including hydroamination and C-H bond activation. acs.org

Cu-mediated Cycles: Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are particularly useful for forming C-N and C-O bonds. While the exact mechanisms can be complex and are still debated, they often involve Cu(I) and Cu(III) intermediates. A plausible cycle for a C-N coupling reaction with this compound and an amine (R₂NH) might involve:

Oxidative addition of the aryl iodide to a Cu(I) complex to form a Cu(III)-aryl intermediate.

Coordination of the amine to the copper center.

Reductive elimination of the arylated amine product, regenerating the Cu(I) catalyst.

Coordination-Assisted Metal Insertion Processes

The aniline (B41778) group in this compound can act as a directing group, facilitating the activation of otherwise unreactive C–H bonds. nih.gov This coordination-assisted strategy allows for highly regioselective functionalization, typically at the ortho position to the directing group. nih.govrsc.org

In palladium catalysis, the nitrogen atom of the aniline can coordinate to the palladium center. After an initial reaction at the C-I bond, this coordination can position the metal catalyst in close proximity to the C-H bond at the C3 position of the aniline ring. This proximity facilitates a cyclometalation step, where the C-H bond is cleaved to form a stable five-membered palladacycle. This process is a key feature of the Concerted Metalation-Deprotonation (CMD) mechanism. rsc.orgscripps.edu

Once the palladacycle is formed, this intermediate can undergo further reactions. For example, in Catellani-type reactions, the palladacycle can react with various coupling partners, leading to di-functionalization of the aromatic ring at both the iodo- and ortho-C-H positions. The directing group is crucial for controlling the regioselectivity of the second functionalization step. nih.gov

Role of Stoichiometric and Catalytic Additives and Ligands

The outcome, efficiency, and selectivity of organometallic reactions involving this compound are profoundly influenced by the choice of ligands and additives. nih.gov

Ligands: Ligands coordinate to the metal center, modifying its steric and electronic properties. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often resulting in highly active and robust catalysts. chemistryviews.org

Amino Acids: Chiral mono-N-protected amino acids have emerged as powerful ligands, particularly in Pd(II)-catalyzed C-H activation, where they can induce high levels of enantioselectivity. scripps.edu

Additives:

Bases: Bases (e.g., K₂CO₃, NaOtBu, DBU) are often essential in cross-coupling reactions. mdpi.comyoutube.com In Suzuki couplings, the base activates the organoboron reagent. In Heck and Sonogashira reactions, it neutralizes the HX acid produced. In C-H activation, it can facilitate the deprotonation step. mdpi.com

Salts: Additives like Cu(I) salts can act as co-catalysts, for example, by facilitating the transmetalation step in Hiyama couplings. semanticscholar.org Halide sequestrants, such as tetramethylammonium (B1211777) acetate (B1210297), can also be effective. rsc.org

Oxidants/Reductants: In some catalytic cycles, stoichiometric oxidants or reductants are required to regenerate the active state of the catalyst.

The interplay between the ligand, additives, substrate, and metal catalyst creates a complex system where subtle changes can lead to significant differences in the reaction mechanism and outcome.

| Component | Type/Example | Primary Mechanistic Role | Typical Reaction |

|---|---|---|---|

| Ligands | Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, DavePhos) | Accelerate oxidative addition and reductive elimination; stabilize Pd(0) state. nih.gov | Suzuki, Buchwald-Hartwig |

| N-Heterocyclic Carbenes (NHCs) | Form highly stable, active catalyst complexes; strong σ-donors. chemistryviews.org | Suzuki, Heck | |

| Mono-N-Protected Amino Acids (MPAA) | Act as bifunctional ligands in C-H activation; enable enantioselectivity. scripps.edu | Asymmetric C-H Functionalization | |

| Additives | Bases (e.g., K₂CO₃, NaOtBu) | Activate coupling partner (e.g., boronic acid); neutralize HX byproduct. mdpi.comyoutube.com | Suzuki, Heck, Sonogashira |

| Copper(I) Salts (e.g., CuI) | Co-catalyst; facilitates transmetalation and protects Pd catalyst. | Sonogashira, Hiyama semanticscholar.org |

Computational Chemistry in Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. rsc.org Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and gain insights that are often difficult to obtain through experiments alone. rsc.orgmdpi.comresearchgate.net

For reactions involving this compound, computational studies can:

Validate Proposed Mechanisms: By calculating the potential energy surface for a proposed reaction, chemists can determine the most likely pathway by identifying the route with the lowest activation barriers. This can help distinguish between competing mechanisms, such as a Pd(0)/Pd(II) versus a Pd(II)/Pd(IV) cycle. rsc.org

Explain Selectivity: DFT calculations can rationalize the origins of regio-, chemo-, and enantioselectivity. By comparing the energies of different transition states leading to different products, researchers can predict and understand why a particular isomer is formed preferentially. mdpi.com

Elucidate the Role of Ligands and Additives: The effect of a ligand's steric and electronic properties on the stability of intermediates and the height of activation barriers can be modeled. This helps in understanding how ligands control reactivity and in the rational design of new, more effective catalysts. rsc.org

Characterize Transient Species: Highly reactive or short-lived intermediates, which are challenging to observe experimentally, can be structurally and electronically characterized through computation.

For instance, a computational study on a related haloaniline system explored the mechanism of palladium-catalyzed annulation, using DFT to determine the order of reaction steps (carbonylation vs. carboxylation) and to demonstrate that a base-assisted N-H bond activation was a critical step. rsc.org Such studies provide a granular view of the reaction, complementing experimental observations and guiding future synthetic efforts.

Role in Complex Molecular Synthesis and Material Science

Building Block for Nitrogen-Containing Heterocycles

2-Iodo-4-propylaniline serves as a key precursor in the synthesis of a diverse array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Fused Polyheterocyclic Systems

The presence of the ortho-iodo and amino groups on the aniline (B41778) ring provides a reactive handle for the construction of fused polyheterocyclic systems through palladium-catalyzed reactions. nih.gov While direct palladium-catalyzed heteroannulation of this compound with Bdan-capped alkynes (Bdan = 1,8-diaminonaphthalene (B57835) boronamide) has not been explicitly reported, the established reactivity of 2-iodoaniline (B362364) derivatives in such reactions strongly suggests its utility in accessing complex indole (B1671886) scaffolds. acs.org The process is typically highly regioselective, affording C2-borylated indoles that can be further functionalized. acs.org

Furthermore, palladium-catalyzed carbene/alkyne metathesis cascades of alkyne-tethered enynones represent a powerful strategy for the synthesis of fused polyheterocycles. rsc.org The journey begins with a palladium-catalyzed 5-exo-dig cyclization of the enynone to generate a donor/donor metal carbene, which subsequently undergoes metathesis with the alkyne followed by electrophilic aromatic substitution to yield the final polyheterocyclic framework. rsc.org Given the versatility of ortho-iodoanilines in palladium catalysis, this compound is a promising starting material for the synthesis of precursors for such cascade reactions.

A general strategy for the synthesis of polyheterocyclic compounds involves iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization. nih.gov This approach allows for the efficient incorporation of various heterocyclic units, including benzofurans, benzothiophenes, and indoles, under mild reaction conditions. nih.gov The resulting polyheterocyclic compounds, bearing iodine handles, are ideal substrates for further palladium-catalyzed transformations, enabling a rapid increase in molecular diversity. nih.gov

Precursors for Quinolines, Pyrimidines, and Other Azaheterocycles

This compound is an excellent precursor for the synthesis of quinolines, a class of azaheterocycles with a broad spectrum of biological activities. The reactivity of the ortho-iodoaniline moiety allows for various cyclization strategies. For instance, palladium-catalyzed carbonylative transformations of 2-iodoanilines with carbon monoxide serve as an efficient route to quinazolin-4(3H)-ones. mdpi.com Both electron-donating and electron-withdrawing substituents on the 2-iodoaniline are generally well-tolerated in these reactions. mdpi.com

The synthesis of pyrimidine (B1678525) derivatives can be achieved through various methods involving anilines as starting materials. organic-chemistry.org One common approach is the reaction of anilines with β-dicarbonyl compounds or their equivalents. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of anilines in these condensation reactions suggests its potential as a precursor for substituted pyrimidines. organic-chemistry.orgnih.gov For example, the reaction of anilines with β-ketoesters can lead to the formation of pyrimidine rings. organic-chemistry.org

The synthesis of azaheterocycles is a broad and important field in organic chemistry. frontiersin.org The unique dual nucleophilic structure of compounds like 2-aminopyridine (B139424) makes them significant synthons for five- and six-membered azaheterocycles. nih.gov While this compound is not a pyridine (B92270) derivative, the principle of using bifunctional building blocks is applicable. The amino group can act as a nucleophile, while the iodo group provides a site for cross-coupling reactions, enabling the construction of various azaheterocyclic scaffolds. nih.gov

Advanced Synthetic Intermediates for Diverse Chemical Scaffolds

The inherent reactivity of the C-I and N-H bonds in this compound makes it a valuable intermediate for creating diverse chemical scaffolds, particularly in the context of diversity-oriented synthesis (DOS). scispace.comcam.ac.ukcam.ac.uk DOS aims to generate libraries of structurally diverse molecules, which is crucial for the discovery of new bioactive compounds. nih.gov The versatility of this compound allows for its incorporation into various molecular frameworks, leading to a wide range of derivatives. calibrechem.com

The iodine atom in this compound serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. calibrechem.com This allows for the introduction of a wide variety of substituents at the 2-position of the aniline ring, thereby generating significant molecular diversity from a single starting material. The amino group, on the other hand, can be readily acylated, alkylated, or used in condensation reactions to build upon the molecular scaffold. nih.gov

Applications in Catalysis and Materials Science

The unique electronic and structural features of this compound also lend themselves to applications in the fields of catalysis and materials science, particularly in the design of functional ligands and the formation of advanced hybrid nanomaterials.

Ligand Design and Catalyst Component Integration

Nitrogen-donor ligands are a cornerstone of coordination chemistry and play a crucial role in catalysis. alfa-chemistry.com These ligands, which contain a nitrogen atom with a lone pair of electrons, can coordinate to metal ions to form stable complexes that can catalyze a wide range of chemical transformations. nih.govresearchgate.net The amino group of this compound can be readily functionalized to create a variety of nitrogen-containing ligands. researchgate.net For example, reaction with appropriate precursors can lead to the formation of bidentate or polydentate ligands, where the nitrogen atom of the aniline is one of the coordinating atoms. researchgate.net

The presence of the iodo group offers a unique opportunity for integrating the resulting ligand into a larger catalytic system or onto a solid support. Through cross-coupling reactions, the ligand can be covalently attached to other molecules or materials, leading to the development of heterogeneous catalysts with improved stability and recyclability. While specific examples of ligands derived from this compound are not widely reported, the fundamental principles of ligand synthesis and the known reactivity of ortho-iodoanilines suggest its potential in this area. google.com

Formation of Advanced Hybrid Nanomaterials

Organic-inorganic hybrid nanomaterials are a class of materials that combine the properties of both organic and inorganic components at the nanoscale, often resulting in synergistic effects and enhanced functionalities. nih.govresearchgate.net Functionalized anilines are increasingly being used as organic components in the synthesis of such hybrid materials. sci-hub.sebohrium.com The aniline moiety can interact with inorganic nanoparticles through various mechanisms, including covalent bonding, electrostatic interactions, and hydrogen bonding. rsc.orgmdpi.com

The sol-gel method is a common technique for preparing organic-inorganic hybrid coatings. bohrium.com In this process, a silane (B1218182) with a functional group, such as an aniline derivative, is co-condensed with a silica (B1680970) precursor like tetraethyl orthosilicate (B98303) (TEOS). bohrium.com This results in a three-dimensional network where the organic and inorganic components are linked at the molecular level. sci-hub.se While the direct use of this compound in this context has not been extensively documented, the presence of the reactive amino group makes it a suitable candidate for functionalization with silane coupling agents, which can then be incorporated into hybrid nanomaterials. researchgate.netmdpi.com The resulting materials could exhibit interesting properties, such as enhanced corrosion resistance or tailored electronic properties, due to the presence of the aniline and iodo functionalities. sci-hub.se

Computational Chemistry and Theoretical Studies on 2 Iodo 4 Propylaniline and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of an aniline (B41778) derivative is fundamentally influenced by the nature and position of its substituents. In 2-Iodo-4-propylaniline, the interplay between the electron-donating amino (-NH2) and propyl (-C3H7) groups, and the electron-withdrawing, yet ortho, para-directing iodo (-I) group, creates a unique electronic environment that dictates its reactivity.

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to probe these electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally suggests higher reactivity. frontiersin.org For substituted anilines, the presence of different functional groups can significantly alter this gap. researchgate.netresearchgate.net For instance, electron-donating groups tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution on the molecule's surface. thaiscience.info For a molecule like this compound, the MEP map would indicate regions of negative potential (electron-rich), primarily around the nitrogen atom of the amino group and certain positions on the aromatic ring, which are susceptible to electrophilic attack. Conversely, regions of positive potential, such as around the hydrogen atoms of the amino group and potentially a σ-hole on the iodine atom, indicate sites for nucleophilic interaction. researchgate.netresearchgate.net

Global reactivity descriptors, derived from conceptual DFT, offer quantitative measures of a molecule's reactivity. thaiscience.info These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, can be calculated to predict the behavior of this compound in chemical reactions.

Below is a table of representative calculated electronic properties for substituted anilines, illustrating the effect of different functional groups.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.21 | -0.23 | 4.98 | 1.53 |

| 4-Propylaniline (B1194406) | -5.08 | -0.15 | 4.93 | 1.65 |

| 2-Iodoaniline (B362364) | -5.35 | -0.45 | 4.90 | 1.98 |

| 4-Nitroaniline | -6.45 | -2.56 | 3.89 | 6.87 |

| m-Iodoaniline | -5.738 | -0.873 | 4.865 | 2.601 |

Note: The data in this table is illustrative and compiled from various computational studies on substituted anilines. Exact values for this compound would require specific calculations.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling their pathways and identifying the associated transition states. beilstein-journals.org For reactions involving this compound, such as electrophilic aromatic substitution, oxidation, or coupling reactions, theoretical calculations can map out the potential energy surface, revealing the most favorable reaction routes. researchgate.netnih.gov

The process typically involves calculating the energies of reactants, intermediates, transition states, and products. A transition state is a high-energy, unstable configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org Locating these transition states is a key objective of computational reaction modeling. Various algorithms are employed to find these saddle points on the potential energy surface.

For aniline derivatives, DFT calculations have been successfully used to model a variety of reactions. For example, the mechanism of the Bamberger rearrangement has been investigated, proposing a new pathway involving an aniline dication-like transition state. beilstein-journals.org Similarly, the ozonation pathways of anilines have been elucidated through the identification of reaction products and mechanistic considerations. nih.govdaneshyari.com These computational approaches can be applied to predict how this compound would behave under similar conditions, providing insights into potential products and reaction kinetics.

The table below summarizes some computational methods used in modeling reaction pathways.

| Computational Method | Application | Key Information Obtained |

| Density Functional Theory (DFT) | Calculating energies of stationary points (reactants, products, intermediates, transition states). | Reaction energies, activation barriers, reaction mechanisms. |

| Nudged Elastic Band (NEB) | Finding the minimum energy path between reactants and products. | Detailed reaction coordinate and identification of transition state guesses. |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a found transition state connects the desired reactants and products. | Confirmation of the reaction pathway. |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the time evolution of a reacting system. | Dynamic effects, solvent effects, and complex reaction networks. |

Analysis of Regioselectivity and Stereoselectivity

Predicting the outcome of reactions where multiple products are possible is a significant challenge in organic chemistry. Computational analysis provides a powerful means to understand and predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).

For this compound, regioselectivity is particularly relevant in electrophilic aromatic substitution reactions. The substituents on the aniline ring direct incoming electrophiles to specific positions. The amino group is a strong activating group and an ortho-, para- director. The propyl group is a weak activating group, also directing ortho and para. The iodine atom, while deactivating the ring through its inductive effect, is also an ortho-, para- director due to resonance. The combined influence of these groups determines the ultimate position of substitution. Computational models can predict the most likely sites of attack by calculating the energies of the possible intermediates (sigma complexes). chemistrysteps.com Models like RegioSQM utilize the calculation of proton affinities to predict the regioselectivity of electrophilic aromatic substitutions. chemrxiv.org

| Substituent on Aniline Ring | Electronic Effect | Directing Influence |

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -CH2CH2CH3 (Propyl) | Weakly Activating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

In the case of this compound, the positions ortho and para to the strongly activating amino group (positions 3, 5, and 6) are the most likely sites for electrophilic attack. Computational analysis of the stability of the corresponding reaction intermediates would provide a more definitive prediction.

Stereoselectivity becomes important when reactions involving this compound or its derivatives lead to the formation of chiral centers. For instance, in visible-light-mediated annulation reactions of N,N-substituted dialkyl anilines, complete diastereoselectivity has been observed. nih.gov Theoretical calculations can be used to model the transition states leading to different stereoisomers. The energy difference between these transition states can then be used to predict the stereochemical outcome of the reaction.

Application of Quantum Chemical Calculations to Aniline Derivatives

Quantum chemical calculations have a broad range of applications in the study of aniline derivatives, extending beyond reactivity predictions. These computational methods are invaluable for interpreting experimental data and for designing new molecules with desired properties.

One significant application is the prediction of spectroscopic properties. Theoretical calculations can accurately predict NMR chemical shifts, infrared vibrational frequencies, and UV-Visible electronic absorption spectra. researchgate.netresearchgate.net This is particularly useful for structure elucidation and for understanding the electronic transitions within the molecule.

In the field of materials science, quantum chemistry is used to design aniline derivatives with specific nonlinear optical (NLO) properties. nih.gov By calculating properties like polarizability and hyperpolarizability, researchers can screen potential candidates for use in optical devices. Computational studies have shown that intramolecular charge transfer, often facilitated by donor-acceptor substituents on the aniline ring, can lead to enhanced NLO activity. researchgate.net

Furthermore, computational studies are crucial in drug design and discovery, where aniline derivatives are common structural motifs. nih.govacs.orgmdpi.com Quantum chemical calculations can be used to predict pharmacokinetic properties and to study the interactions between a potential drug molecule and its biological target.

The following table provides a summary of the diverse applications of quantum chemical calculations for aniline derivatives.

| Application Area | Computational Method(s) | Predicted/Studied Properties |

| Spectroscopy | DFT, Time-Dependent DFT (TD-DFT) | NMR, IR, Raman, and UV-Vis spectra; vibrational frequencies; electronic transitions. |

| Materials Science | DFT, Ab initio methods | Nonlinear optical (NLO) properties (polarizability, hyperpolarizability); electronic band gaps; charge transport properties. physchemres.orgnih.gov |

| Drug Discovery | DFT, Molecular Docking, QSAR | Molecular geometries; electronic properties; lipophilicity; binding affinities; metabolic stability. |

| Reaction Mechanism Studies | DFT, MP2, Coupled Cluster | Reaction pathways; transition state structures and energies; reaction kinetics. |

| Intermolecular Interactions | DFT with dispersion corrections, Symmetry-Adapted Perturbation Theory (SAPT) | Hydrogen bonding; halogen bonding; charge-transfer complex formation. researchgate.net |

常见问题

Basic: What are the optimal synthetic routes for 2-Iodo-4-propylaniline, and how can purity be maximized?

Methodological Answer:

The synthesis of this compound typically involves iodination of 4-propylaniline derivatives. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. For purity optimization:

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate unreacted precursors .

- Crystallization: Recrystallize from ethanol/water mixtures to remove polar impurities .

- Validation: Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (δ 7.2–7.8 ppm for aromatic protons) .

Basic: How should spectroscopic data (NMR, IR) for this compound be interpreted to confirm structural integrity?

Methodological Answer:

- <sup>1</sup>H NMR: Expect aromatic proton signals between δ 6.8–7.8 ppm (split due to iodine's electron-withdrawing effect). The propyl group shows triplet (δ 0.9–1.1 ppm, -CH3) and multiplet (δ 1.4–1.6 ppm, -CH2-) .

- <sup>13</sup>C NMR: Aromatic carbons adjacent to iodine appear downfield (~140 ppm), while the propyl carbons resonate at 14–23 ppm .

- IR: N-H stretch (~3400 cm<sup>−1</sup>), C-I stretch (~500 cm<sup>−1</sup>) .

Advanced: How do steric and electronic effects of the iodine and propyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The iodine atom acts as a directing group, facilitating regioselective coupling (e.g., Suzuki-Miyaura). However, steric hindrance from the propyl group may reduce reaction rates. Strategies to mitigate this:

- Catalyst Optimization: Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance turnover .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of iodinated intermediates .

- Kinetic Studies: Monitor reaction progress via LC-MS to identify optimal temperature (typically 80–100°C) .

Advanced: How can contradictory bioactivity data for this compound derivatives across studies be resolved?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles: Trace solvents (e.g., DMSO) or unreacted precursors in biological assays can skew results. Validate compound purity via elemental analysis .

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter activity. Standardize protocols using OECD guidelines .

- Metabolic Stability: Assess in vitro liver microsome stability to rule out rapid degradation masking true activity .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature: Store at –20°C under inert gas (argon or nitrogen) to prevent oxidative degradation .

- Light Sensitivity: Protect from UV light using amber vials, as iodine-substituted aromatics are prone to photolytic cleavage .

- Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the amine group .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound-based drug candidates?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- QSAR Models: Train models using datasets from PubChem (e.g., logP, polar surface area) to estimate bioavailability .

- Docking Studies: Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinase inhibitors) .

Basic: How can the environmental impact of this compound synthesis be minimized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。